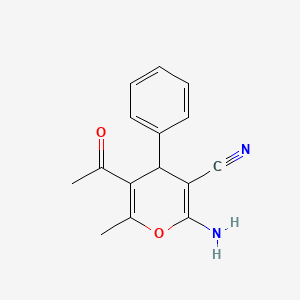

5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

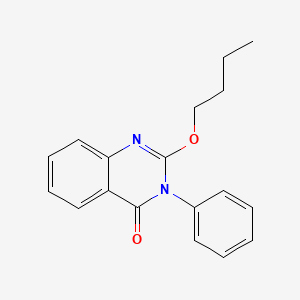

5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile: is a heterocyclic compound with the molecular formula C15H14N2O2 It is a member of the pyran family, characterized by a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile typically involves a multi-step process. One common method includes the reaction of benzaldehyde , malononitrile , and acetylacetone in the presence of a base such as piperidine . The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyran derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like or , leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using agents such as or , resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted pyran derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, derivatives of this compound have shown potential as antimicrobial and anticancer agents. They are studied for their ability to inhibit the growth of certain bacteria and cancer cell lines .

Medicine: The compound and its derivatives are explored for their therapeutic potential. They are investigated for their anti-inflammatory, analgesic, and antiviral properties.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The exact mechanism of action of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile varies depending on its application. In antimicrobial activity, it is believed to interfere with the synthesis of bacterial cell walls or proteins. In anticancer activity, it may induce apoptosis (programmed cell death) in cancer cells by interacting with specific molecular targets and pathways, such as the mitochondrial pathway .

Comparison with Similar Compounds

- 5-Acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile

- 5-Acetyl-2-amino-4-(2-chlorophenyl)-6-methyl-4H-pyran-3-carbonitrile

- 5-Acetyl-2-amino-4-(3-nitrophenyl)-6-methyl-4H-pyran-3-carbonitrile

Comparison: While these compounds share a similar core structure, the substitution on the phenyl ring significantly affects their chemical and biological properties. For instance, the presence of a methoxy group can enhance the compound’s solubility and bioavailability, while a nitro group might increase its reactivity and potential toxicity. The unique combination of substituents in 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile makes it particularly interesting for specific applications, such as its potential use in developing new therapeutic agents .

Properties

IUPAC Name |

5-acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-9(18)13-10(2)19-15(17)12(8-16)14(13)11-6-4-3-5-7-11/h3-7,14H,17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMQLJVXPNHYPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377798 |

Source

|

| Record name | 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89809-89-2 |

Source

|

| Record name | 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the typical conformation of the 5-acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile molecule?

A1: X-ray crystallography studies show that the heterocyclic pyran ring in this compound adopts a flattened boat conformation. [] The orientation of the carbonyl group relative to the pyran ring can vary. For example, in the unsolvated form, the carbonyl group is syn to a double bond in the ring, while in the acetonitrile solvate, it is anti. []

Q2: How does the structure of this compound influence its crystal packing?

A2: The presence of N-H groups in the molecule allows for the formation of hydrogen bonds, which play a crucial role in crystal packing. In the unsolvated form, intermolecular N-H…N and N-H…O hydrogen bonds connect the molecules, creating sheets along a specific crystallographic plane. [] The acetonitrile solvate exhibits a different hydrogen bonding pattern, leading to the formation of ribbons along a crystallographic axis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[[5-[1-(Dimethylamino)propyl]-4-[2-(4-morpholinyl)ethyl]-1,2,4-triazol-3-yl]thio]ethylamino]ethanol](/img/structure/B1224154.png)

![2-[[5-(3-Chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B1224158.png)

![2-(2-Methylphenoxy)-1-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]ethanone](/img/structure/B1224159.png)

![4,5-Dichloro-1-[2-(4-chlorophenoxy)ethyl]imidazole](/img/structure/B1224165.png)

![5-[(2-Cyanoethylthio)methyl]-2-benzofurancarboxylic acid](/img/structure/B1224166.png)

![4-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B1224167.png)

![2-[[6-(butylsulfamoyl)-1H-benzimidazol-2-yl]thio]-N-(2-chlorophenyl)acetamide](/img/structure/B1224169.png)

![[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-[5-[(4-chlorophenoxy)methyl]-2-furanyl]methanone](/img/structure/B1224171.png)

![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B1224177.png)